(R)-(-)-BMS 204352, also known as MaxiPost, is a compound that acts as a selective opener of maxi-K potassium channels. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in the context of ischemic stroke and other neurological conditions. The compound's unique structure and mechanism of action make it a significant subject of study in medicinal chemistry.
BMS 204352 was developed by Bristol-Myers Squibb and is characterized as a 3-fluorooxindole derivative. It is synthesized through various organic reactions involving starting materials like 5-chloro-2-methoxybenzaldehyde and fluorinated indole derivatives . The compound has been referenced in multiple studies and patents, highlighting its importance in research related to potassium channel modulation .
(R)-(-)-BMS 204352 is classified under the category of potassium channel openers, specifically targeting the large conductance calcium-activated potassium channels (BK channels). Its classification is crucial for understanding its pharmacological properties and potential applications in treating disorders associated with impaired potassium channel function.
The synthesis of (R)-(-)-BMS 204352 typically involves multi-step organic reactions. Key methods include:
The synthesis can be efficiently achieved through a two-step process:
Industrial production may involve optimizing reaction conditions such as temperature and solvent selection, along with purification techniques like crystallization or chromatography to ensure high yield and purity.
The molecular structure of (R)-(-)-BMS 204352 features a complex arrangement typical of oxindole derivatives, characterized by a bicyclic structure that includes an indole moiety. The specific stereochemistry at the chiral center contributes to its biological activity.
Key structural data includes:
(R)-(-)-BMS 204352 can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of (R)-(-)-BMS 204352 primarily involves its role as a maxi-K channel opener. By binding to the channel, it facilitates the flow of potassium ions across the membrane, which can lead to hyperpolarization of neurons. This action is beneficial in conditions where increased neuronal excitability needs to be controlled, such as during ischemic events .
(R)-(-)-BMS 204352 has several scientific uses:
(R)-(-)-BMS 204352 (CAS 187523-36-0), also designated as (R)-(-)-Flindokalner or (R)-Maxipost™, is a fluorinated oxindole derivative with the systematic chemical name (R)-3-(5-Chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1,3-dihydro-2H-indol-2-one. Its molecular formula is C₁₆H₁₀ClF₄NO₂, corresponding to a molecular weight of 359.7 g/mol [1] [5]. The compound features a stereogenic center at the C3 position of the oxindole scaffold, where the fluorine atom and the 5-chloro-2-methoxyphenyl moiety are attached. This quaternary carbon configuration creates a chiral environment essential for biological activity [4]. The absolute (R)-configuration has been unequivocally confirmed through stereoselective synthesis coupled with electronic circular dichroism (ECD) spectroscopy and time-dependent density functional theory (TD-DFT) calculations, which provide a distinct spectral signature for this enantiomer [4].
The synthesis of (R)-(-)-BMS 204352 typically employs the "racemic approach", where the racemate (±)-BMS-204352 is first synthesized via non-chiral methodologies, followed by preparative chromatographic enantioseparation. This process utilizes chloromethylated cellulose-based chiral stationary phases (CSPs) under normal-phase conditions (n-hexane/ethanol mixtures), achieving baseline resolution (resolution factor RS = 8.36, selectivity factor α = 2.03) [4]. The stereochemical integrity of the isolated (R)-enantiomer is maintained through stringent control of temperature and light exposure during processing and storage, typically at +4°C [5] [9].
Table 1: Molecular Descriptors of (R)-(-)-BMS 204352
Property | Value | Confirmation Method |
---|---|---|
CAS Registry Number | 187523-36-0 | Chemical synthesis |
Molecular Formula | C₁₆H₁₀ClF₄NO₂ | High-resolution MS |
Molecular Weight | 359.7 g/mol | Mass spectrometry |
Specific Rotation | Negative rotation (exact value ND) | Polarimetry |
Stereogenic Center | C3 (oxindole) | X-ray crystallography/TD-DFT |
Absolute Configuration | (R) | ECD spectroscopy/TD-DFT |
The biological activity of BMS-204352 exhibits profound stereoselectivity, with the (R)-enantiomer demonstrating significantly enhanced efficacy as a modulator of potassium channels compared to its (S)-(+)-counterpart. Electrophysiological studies reveal that (R)-(-)-BMS-204352 acts as a potent positive modulator (eutomer) of large-conductance calcium-activated potassium (BK or Maxi-K) channels, exhibiting an EC₅₀ in the low micromolar range. In contrast, the (S)-enantiomer is pharmacologically inactive or weakly antagonistic at these targets [3] [9]. This stereospecificity arises from the precise three-dimensional fit of the (R)-configuration within the modulatory domain of the BK channel protein, facilitated by interactions between the fluorinated oxindole core, the chloro-methoxyphenyl group, and specific channel residues [4].
Beyond BK channels, (R)-(-)-BMS-204352 demonstrates distinct activity profiles at neuronal voltage-gated Kv7 (KCNQ) channels. It functions as a positive modulator of Kv7.2-Kv7.5 channels, enhancing M-currents and promoting neuronal hyperpolarization. Conversely, both enantiomers exhibit negative modulatory effects at cardiac Kv7.1 channels (Ki = 3.7 μM for (R)-enantiomer), potentially explaining the lack of cardiac safety issues despite structural similarities to arrhythmogenic compounds [3] [9]. This differential activity is critical given Kv7.1's role in cardiac repolarization (IKs current) and its inclusion in the Comprehensive in vitro Proarrhythmia Assay (CiPA) paradigm [6].
Behavioral studies further underscore enantiomeric divergence. In rodent models of anxiety, (R)-(-)-BMS-204352 produces significant anxiolytic effects via Kv7 channel activation, whereas the (S)-enantiomer lacks this activity. Crucially, in a rat model of salicylate-induced tinnitus, both enantiomers suppressed tinnitus-like behavior, but through divergent mechanisms: the (R)-enantiomer via positive modulation of Kv7.2-7.5/BK channels, and the (S)-enantiomer potentially via Kv7.1 inhibition or off-target effects [7].
Table 2: Comparative Pharmacological Profile of BMS-204352 Enantiomers
Target/Activity | (R)-(-)-BMS 204352 | (S)-(+)-BMS 204352 |
---|---|---|
BK (Maxi-K) Channels | Potent positive modulator (EC₅₀ ~μM) | Inactive/Weak antagonist |
Kv7.2-Kv7.5 Channels | Positive modulator | Negative modulator |
Kv7.1 Channels | Negative modulator (Ki = 3.7 μM) | Negative modulator |
GABAA Receptors | Negative modulation reported | Not fully characterized |
In vivo Anxiolysis | Active | Inactive |
Tinnitus Suppression | Active (Kv7/BK-mediated) | Active (Kv7.1-mediated?) |
(R)-(-)-BMS 204352 is characterized by low aqueous solubility but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol (100 mM, ~35.97 mg/mL) [9]. Predicted properties based on computational modeling and experimental data include a boiling point of 436.9±45.0 °C, a density of 1.50±0.1 g/cm³, and a pKa of 10.43±0.40, indicating it exists predominantly in its neutral form under physiological conditions (pH 7.4) [1] [5]. These properties contribute to its favorable passive membrane permeability, as evidenced by its significant brain penetration in rats (brain/plasma ratio >9) following intravenous administration [3].
The compound demonstrates moderate metabolic stability but undergoes significant first-pass metabolism. In radiolabeled disposition studies, the absolute oral bioavailability was determined to be 55% in rats and 79% in dogs at doses of 6 mg/kg and 2 mg/kg, respectively [8]. Biliary excretion represents the primary elimination pathway, with >85% of administered radioactivity recovered in feces within 7 days in both species. Urinary excretion accounted for <6% of the dose, confirming the minor role of renal clearance [8].
Stability assessments indicate that (R)-(-)-BMS 204352 is sensitive to prolonged exposure to light, elevated temperatures, and extreme pH conditions. Optimal storage stability is achieved at +4°C in inert atmosphere, with the solid form demonstrating greater stability than solutions. In solution, decomposition is accelerated under acidic (pH<3) or basic (pH>10) conditions, necessitating neutral buffers for in vitro assays. The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom at the stereogenic center contributes to its hydrolytic stability compared to non-halogenated oxindoles [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7